molecular formula C20H23N3OS2 B2983741 N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1396676-76-8

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2983741
CAS No.: 1396676-76-8
M. Wt: 385.54
InChI Key: MLVDIOOUXWCFQL-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core with thiophene and imidazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a thiophene derivative, the imidazole ring is formed through a cyclization reaction involving an appropriate diamine and a carbonyl compound under acidic conditions.

    Alkylation: The imidazole intermediate is then alkylated using a suitable alkyl halide to introduce the 1-methyl group.

    Coupling with Cyclopentanecarboxylic Acid: The alkylated imidazole is coupled with cyclopentanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Assembly: The final product is obtained by attaching the second thiophene ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene rings.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the presence of both thiophene and imidazole rings, making it a candidate for organic electronic materials.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.

Medicine

In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities, due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound could be used in the development of advanced materials, such as organic semiconductors or conductive polymers, due to its conjugated system.

Mechanism of Action

The mechanism by which N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thiophene rings can participate in π-π stacking interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
  • N-(2-(1-methyl-4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-1-(furan-2-yl)cyclopentanecarboxamide
  • N-(2-(1-methyl-4-(pyridin-2-yl)-1H-imidazol-2-yl)ethyl)-1-(pyridin-2-yl)cyclopentanecarboxamide

Uniqueness

The uniqueness of this compound lies in its dual thiophene and imidazole rings, which confer distinct electronic properties and potential for diverse biological activities compared to similar compounds with different heterocyclic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS2/c1-23-14-15(16-6-4-12-25-16)22-18(23)8-11-21-19(24)20(9-2-3-10-20)17-7-5-13-26-17/h4-7,12-14H,2-3,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVDIOOUXWCFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2(CCCC2)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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